Patulitrin

Antioxidant DPPH assay Free radical scavenging

Patulitrin (CAS 19833-25-1), also known as patuletin 7-O-β-D-glucopyranoside or patuletin 7-glucoside, is a naturally occurring flavonol glycoside belonging to the flavonoid class. Its molecular formula is C₂₂H₂₂O₁₃ with a molecular weight of 494.4 g/mol, and its IUPAC name is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.

Molecular Formula C22H22O13
Molecular Weight 494.4 g/mol
CAS No. 19833-25-1
Cat. No. B192047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatulitrin
CAS19833-25-1
SynonymsQuercetagetin-6-methyl ether glucoside
Molecular FormulaC22H22O13
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H22O13/c1-32-21-11(34-22-19(31)17(29)14(26)12(6-23)35-22)5-10-13(16(21)28)15(27)18(30)20(33-10)7-2-3-8(24)9(25)4-7/h2-5,12,14,17,19,22-26,28-31H,6H2,1H3/t12-,14-,17+,19-,22-/m1/s1
InChIKeyAFCDXKGLUDDXCK-LMTLLXHESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Patulitrin Technical Profile


Patulitrin (CAS 19833-25-1), also known as patuletin 7-O-β-D-glucopyranoside or patuletin 7-glucoside, is a naturally occurring flavonol glycoside belonging to the flavonoid class [1]. Its molecular formula is C₂₂H₂₂O₁₃ with a molecular weight of 494.4 g/mol, and its IUPAC name is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one [1]. Patulitrin is primarily isolated from Tagetes patula (French marigold) flowers, where it constitutes the dominant flavonoid component at approximately 15.33% of the methanol extract [2], and has also been identified in Anthemis tinctoria, Prosopis cineraria, Hymenoxys scaposa, and Buphthalmum salicifolium [1][3].

Patulitrin Procurement Risks


In flavonoid research and natural product procurement, substitution of patulitrin with structurally related glycosides—including its own aglycone patuletin, quercetin glycosides, or other flavonol 7-O-glucosides—carries quantifiable risk. The 6-methoxy substitution on the flavonol A-ring distinguishes patulitrin from quercetin derivatives and fundamentally alters its physicochemical behavior, including spectral absorption characteristics (λ_max 340–380 nm) [1]. Crucially, the glycosidic linkage at the C7 position produces systematic differences in both in vitro potency and in vivo efficacy relative to the aglycone patuletin: patulitrin exhibits approximately 2.4-fold lower DPPH radical scavenging activity but demonstrates distinct antihypertensive efficacy of 68% reduction in L-NAME-induced hypertensive rats versus 84% for patuletin [2][3]. These quantitative differences preclude interchangeable use in standardized assays, analytical method validation, and structure-activity relationship studies.

Patulitrin Evidence Guide


DPPH Radical Scavenging Activity

In a direct head-to-head comparison using the DPPH radical scavenging assay, patulitrin (3) demonstrated an IC₅₀ value of 10.17 ± 1.16 µg/mL, which is significantly less potent than its aglycone counterpart patuletin (2) (IC₅₀ = 4.3 ± 0.25 µg/mL) and the synthetic methyl protocatechuate (1) (IC₅₀ = 2.8 ± 0.2 µg/mL) [1]. Patuletin's antioxidant activity in this assay was comparable to reference standards quercetin and rutin, whereas patulitrin exhibited approximately 2.4-fold lower potency [1].

Antioxidant DPPH assay Free radical scavenging

L-NAME Hypertensive Rat Model Efficacy

In a comparative in vivo study, patulitrin (TRIN) produced a 68% reduction in blood pressure in L-NAME induced hypertensive rats and a 30% reduction in normotensive rats [1]. In the same study, the aglycone patuletin (PAT) displayed an 84% reduction in blood pressure in the hypertensive model [1]. HPLC analysis confirmed that patulitrin is the major phenolic constituent (15.33%) of Tagetes patula flower methanol extract [1].

Antihypertensive Cardiovascular pharmacology In vivo efficacy

Dual-Route Anti-Inflammatory Efficacy

Patulitrin and patuletin were both found to inhibit acute inflammation in mice. Oral administration of patulitrin significantly suppressed hind-paw edema induced by carrageenin and histamine, while topical application significantly inhibited ear edema induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) and arachidonic acid [1]. This study represents the first report demonstrating that patuletin and patulitrin inhibit acute inflammation induced by carrageenin, histamine, TPA, and arachidonic acid in mice [1].

Anti-inflammatory Acute inflammation In vivo pharmacology

Lipoxygenase Inhibitory Activity

Patulitrin has been demonstrated to inhibit soybean lipoxygenase (LOX) [1]. In a recent activity-guided fractionation study of Achillea biebersteinii, patulitrin, axillarin, quercetagetin-7-O-β-glucopyranoside, and 4,5-dicaffeoylquinic acid were identified as compounds showing potent LOX inhibition [2].

Lipoxygenase inhibition Anti-inflammatory mechanism Enzyme assay

UV Spectral Absorption Profile

Patulitrin exhibits intense spectral absorption at 340 to 380 nanometers [1]. This spectral property has been exploited in analytical method development, with HPLC determination of patulitrin content in Tagetes patula flowers performed using UV detection at a wavelength of 360 nm [2]. Patulitrin has been identified as the dominant flavonoid in T. patula flowers, with content varying from 5.11±0.18% to 5.64±0.17% [3]. The compound determines the character of the absorption curve of electronic spectra of water-alcohol extraction from this raw material [4].

UV spectroscopy HPLC analysis Analytical method development

HeLa Cell Cytotoxicity Profile

In a comparative study evaluating compounds isolated from Tagetes patula flowers against human cervical carcinoma (HeLa) cells, patuletin (compound 2) exhibited both growth inhibitory and cytotoxic properties, whereas patulitrin (compound 3) and methyl protocatechuate (compound 1) were only growth inhibitory against HeLa cells [1]. A separate study confirmed that patulitrin was cytotoxic to both SiHa and HeLa cervical cancer cells, with an increase in intracellular ROS production observed at different treatment times [2].

Cytotoxicity Cancer research HeLa cells

Patulitrin Application Scenarios


Cardiovascular Pharmacology: L-NAME Model

Patulitrin is suitable for cardiovascular pharmacology research involving the L-NAME induced acute hypertensive rat model. The compound produces a 68% reduction in blood pressure in hypertensive rats and a 30% reduction in normotensive rats [1]. As the major constituent (15.33%) of Tagetes patula flower methanol extract, patulitrin offers researchers a well-characterized compound for hypertension studies. For applications requiring maximal antihypertensive potency, patuletin (84% reduction) should be considered as the comparator, while patulitrin provides a glycoside-specific alternative for structure-activity relationship investigations.

Acute Inflammation: Dual-Route Efficacy

Patulitrin is validated for acute inflammation research using both oral and topical administration routes. Oral patulitrin suppresses carrageenin- and histamine-induced hind-paw edema, while topical application inhibits TPA- and arachidonic acid-induced ear edema in mice [2]. This dual-route efficacy makes patulitrin uniquely valuable for comparative studies examining systemic versus localized anti-inflammatory responses, and for screening applications where route-of-administration flexibility is required.

Antioxidant Screening: DPPH Assay

Patulitrin demonstrates DPPH radical scavenging activity with an IC₅₀ of 10.17 ± 1.16 µg/mL, providing a quantified benchmark for antioxidant screening [3]. This value establishes patulitrin as approximately 2.4-fold less potent than its aglycone patuletin (IC₅₀ = 4.3 ± 0.25 µg/mL) and 3.6-fold less potent than methyl protocatechuate (IC₅₀ = 2.8 ± 0.2 µg/mL) in the same assay system [3]. Researchers should select patulitrin when investigating glycoside-modulated antioxidant activity or when water-soluble flavonoid standards are needed for assay calibration.

Analytical Method Development: HPLC-UV Quantification

Patulitrin is an established reference standard for HPLC method development targeting flavonoid quantification in Tagetes species and related Asteraceae plants. The compound exhibits characteristic UV absorption at 340–380 nm with optimal HPLC detection at 360 nm [4][5]. Validated HPLC methods exist for quantifying patulitrin content in Tagetes patula flowers, where it ranges from 5.11% to 5.64% [6]. Patulitrin also serves as the dominant flavonoid determining the absorption curve of water-alcohol extracts from T. patula raw material, making it essential for standardization and quality control applications [7].

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